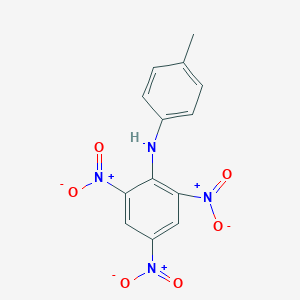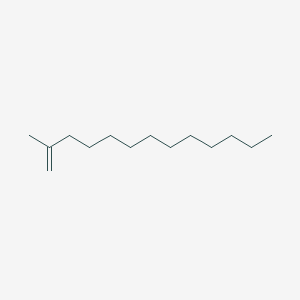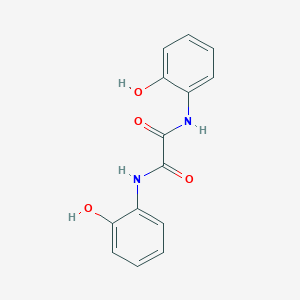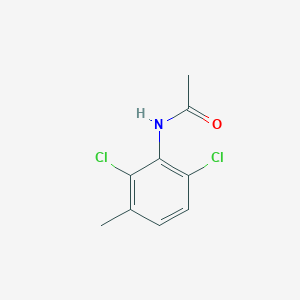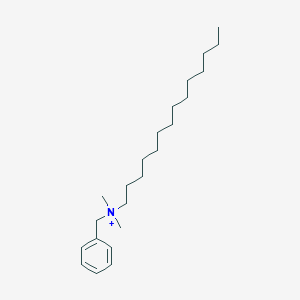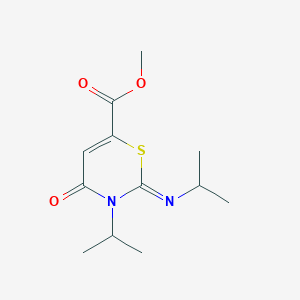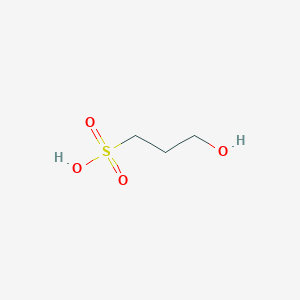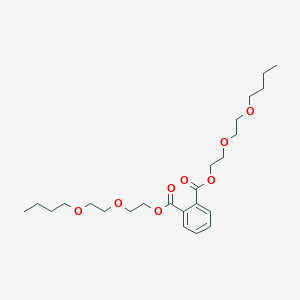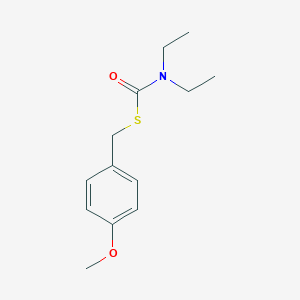
Methiobencarb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methiobencarb is a carbamate pesticide that is widely used in agriculture to control pests on crops such as rice, vegetables, and fruit trees. It is a white crystalline solid that is soluble in water and has a molecular formula of C11H16N2O3S. Methiobencarb is known for its high efficiency in controlling pests and its low toxicity to humans and animals.
作用機序
Methiobencarb works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. By inhibiting this enzyme, Methiobencarb disrupts the transmission of nerve impulses in the insect's nervous system, leading to paralysis and eventually death.
Biochemical and Physiological Effects:
Methiobencarb has been shown to have a low toxicity to mammals and birds. However, it can cause adverse effects on aquatic organisms such as fish and crustaceans. Methiobencarb can also accumulate in soil and water, leading to long-term environmental impacts.
実験室実験の利点と制限
Methiobencarb is widely used in laboratory experiments to study the effects of pesticides on insects and other organisms. Its high efficiency in controlling pests makes it a valuable tool for researchers. However, its potential impact on the environment and non-target organisms must be taken into consideration when designing experiments.
将来の方向性
In the future, research on Methiobencarb should focus on developing more environmentally friendly alternatives to this pesticide. This could involve the development of new pesticides that are more targeted and have a lower impact on non-target organisms. Additionally, research should focus on the long-term effects of Methiobencarb on soil and water quality, as well as on the development of new methods for monitoring and controlling pesticide residues in the environment.
In conclusion, Methiobencarb is a carbamate pesticide that is widely used in agriculture to control pests on crops. Its high efficiency in controlling pests and low toxicity to humans and animals make it a valuable tool in pest management. However, its potential impact on the environment and non-target organisms must be taken into consideration when using this pesticide. Future research should focus on developing more environmentally friendly alternatives and monitoring the long-term effects of Methiobencarb on the environment.
合成法
Methiobencarb can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methyl-2-propen-1-ol with thionyl chloride to form 2-chloro-2-methylpropene. The second step involves the reaction of 2-chloro-2-methylpropene with potassium thiocyanate to form 2-methylthio-2-propen-1-ol. The final step involves the reaction of 2-methylthio-2-propen-1-ol with methyl isocyanate to form Methiobencarb.
科学的研究の応用
Methiobencarb has been extensively studied for its effectiveness in controlling pests and its impact on the environment. Scientific research has shown that Methiobencarb is highly effective in controlling pests such as rice stem borers, planthoppers, and leafhoppers. It has also been shown to have a low impact on non-target organisms such as honeybees and fish. Methiobencarb has been used in many countries around the world, including Japan, China, and the United States.
特性
CAS番号 |
18357-78-3 |
|---|---|
製品名 |
Methiobencarb |
分子式 |
C13H19NO2S |
分子量 |
253.36 g/mol |
IUPAC名 |
S-[(4-methoxyphenyl)methyl] N,N-diethylcarbamothioate |
InChI |
InChI=1S/C13H19NO2S/c1-4-14(5-2)13(15)17-10-11-6-8-12(16-3)9-7-11/h6-9H,4-5,10H2,1-3H3 |
InChIキー |
BUHNESFUCHPWED-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)SCC1=CC=C(C=C1)OC |
正規SMILES |
CCN(CC)C(=O)SCC1=CC=C(C=C1)OC |
その他のCAS番号 |
18357-78-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



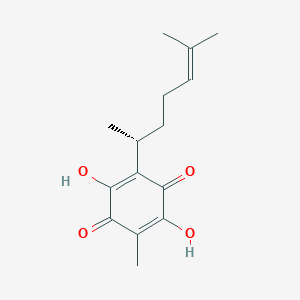
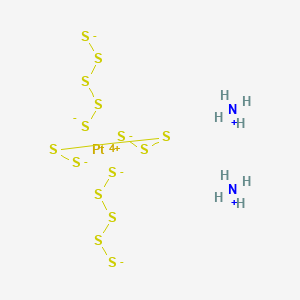
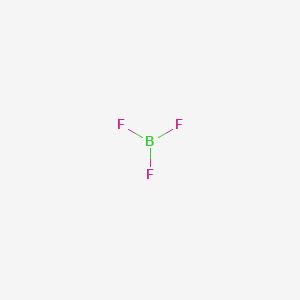
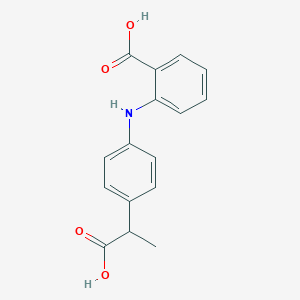
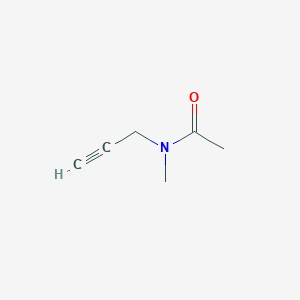
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)
